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Compound of Interest

Compound Name: 3-Methyithiophene-2-boronic acid

Cat. No.: B065238

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial
availability, synthesis, and key applications of 3-Methylthiophene-2-boronic acid. This
versatile building block is of significant interest to researchers in medicinal chemistry and
materials science, primarily for its role in the synthesis of novel organic compounds through
palladium-catalyzed cross-coupling reactions.

Commercial Availability

3-Methylthiophene-2-boronic acid and its more stable pinacol ester derivative are available
from a range of commercial chemical suppliers. Purity levels are typically high, with most
suppliers offering 298% purity. The following table summarizes the availability and pricing from

several key suppliers.
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Physicochemical Properties

Property Value

Molecular Formula CsH7BO2S[2]

Molecular Weight 141.99 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 124-128 °CJ[2]

Slightly soluble in water; Soluble in common
Solubility organic solvents (e.g., dichloromethane,

chloroform)[2]

Stability Air and moisture sensitive[2]

Synthesis of 3-Methylthiophene-2-boronic acid

The synthesis of 3-Methylthiophene-2-boronic acid can be achieved through a multi-step
process, starting from the commercially available 3-methylthiophene. A common route involves
the bromination of 3-methylthiophene followed by a lithium-halogen exchange and subsequent
borylation.

Experimental Protocol: Synthesis of 2-Bromo-3-
methylthiophene

This procedure is adapted from a method for the bromination of 3-alkylthiophenes.

Materials:

3-Methylthiophene

N-Bromosuccinimide (NBS)

Dimethylformamide (DMF)

Dichloromethane (CH2zCl2)
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o Saturated aqueous sodium bicarbonate (NaHCOs) solution
o Saturated agueous sodium chloride (NacCl) solution (brine)
e Anhydrous magnesium sulfate (MgSOa)

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq)
in a minimal amount of DMF.

e Cool the solution to 0 °C in an ice bath.

e Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains
below 5 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

e Upon completion, quench the reaction by adding water and extract the product with
dichloromethane (3 x 50 mL).

e Wash the combined organic layers with saturated NaHCOs solution, followed by brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield the crude 2-bromo-3-methylthiophene, which can be purified by distillation or column
chromatography.

Experimental Protocol: Synthesis of 3-Methylthiophene-
2-boronic acid

This protocol is a general procedure for the synthesis of aryl boronic acids from aryl halides.
Materials:
e 2-Bromo-3-methylthiophene

¢ Anhydrous tetrahydrofuran (THF)
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e n-Butyllithium (n-BuLi) in hexanes

 Triisopropyl borate

e Hydrochloric acid (HCI), 1 M

o Diethyl ether

e Saturated aqueous sodium chloride (NaCl) solution (brine)
¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

 In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or
nitrogen), dissolve 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF.

o Cool the solution to -78 °C using a dry ice/acetone bath.

» Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, maintaining the temperature at -78
°C. Stir the mixture for 30 minutes at this temperature.

 To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature
remains at -78 °C.

 After the addition, allow the reaction mixture to slowly warm to room temperature and stir
overnight.

e Quench the reaction by the slow addition of 1 M HCl at 0 °C.
o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

e The crude 3-Methylthiophene-2-boronic acid can be purified by recrystallization from a
suitable solvent system (e.g., hexane/ethyl acetate).
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Key Applications in Drug Discovery: Suzuki-Miyaura
Coupling

3-Methylthiophene-2-boronic acid is a valuable building block in organic synthesis, most
notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms
a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide, enabling the
construction of complex molecular architectures found in many biologically active compounds.
Thiophene-containing molecules have shown a wide range of pharmacological activities,
including anti-inflammatory, anticancer, and antimicrobial properties.

Experimental Workflow: Suzuki-Miyaura Coupling

3-Methylthiophene-2-boronic acid (B(OH)2]
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Click to download full resolution via product page

A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-
Methylthiophene-2-boronic acid with 4-Bromoanisole

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
Materials:

e 3-Methylthiophene-2-boronic acid
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e 4-Bromoanisole

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Potassium carbonate (K2COs)

e 1,4-Dioxane

o Water

o Ethyl acetate

o Saturated aqueous sodium chloride (NaCl) solution (brine)
e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e To a Schlenk flask, add 3-Methylthiophene-2-boronic acid (1.2 eq), 4-bromoanisole (1.0
eq), potassium carbonate (2.0 eq), palladium(ll) acetate (0.02 eq), and triphenylphosphine
(0.08 eq).

o Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
e Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

o Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC or LC-MS.

o After completion, cool the reaction to room temperature and dilute with ethyl acetate.
e Wash the organic layer with water and then with brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.
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» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexane/ethyl acetate).

Relevance in Targeting Signaling Pathways

Thiophene-containing compounds synthesized using 3-Methylthiophene-2-boronic acid have
shown potential as inhibitors of various enzymes involved in critical signaling pathways,
particularly in cancer. For instance, derivatives of thiophene have been investigated as
inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT (Protein
Kinase B), both of which are key components of pathways that regulate cell proliferation,

survival, and angiogenesis.

Signaling Pathway: VEGFR-2 and Downstream Effectors
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Simplified VEGFR-2 signaling pathway and the point of inhibition by thiophene-based
compounds.

Experimental Protocol: VEGFR-2 Kinase Inhibition
Assay

This protocol provides a general method for assessing the inhibitory activity of a compound
against VEGFR-2 kinase. Commercially available kits, such as the VEGFR2 (KDR) Kinase
Assay Kit from BPS Bioscience, provide specific reagents and detailed instructions.[1]

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a
substrate by VEGFR-2. A decrease in ATP levels, typically measured via a luciferase-based
luminescence reaction, corresponds to higher kinase activity. Inhibitors will reduce the rate of
ATP consumption, resulting in a stronger luminescent signal.

Materials:

e Recombinant human VEGFR-2 kinase

» Kinase buffer

o ATP

e Poly (Glu, Tyr) 4:1 substrate

e Test compound (e.g., a novel thiophene derivative) dissolved in DMSO
e Kinase-Glo® Max Luminescent Kinase Assay Kit (or similar)

o White, opaque 96-well plates

e Luminometer

Procedure:

» Prepare Reagents: Prepare a 1x kinase buffer from a concentrated stock. Prepare serial
dilutions of the test compound in the kinase buffer. The final DMSO concentration in the
assay should be kept constant and low (e.g., <1%).
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e Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and ATP to each
well.

e Add the test compound dilutions to the appropriate wells. Include a positive control (no
inhibitor) and a negative control (no enzyme).

« Initiate Reaction: Add the VEGFR-2 enzyme to all wells except the negative control.
¢ Incubation: Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).

o Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate
the luminescence reaction.

 Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
o Measurement: Read the luminescence of each well using a plate-reading luminometer.

» Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound relative to the positive control. Plot the percent inhibition against the logarithm of
the inhibitor concentration to determine the ICso value (the concentration of inhibitor required
to reduce enzyme activity by 50%).

This technical guide provides a foundational understanding of 3-Methylthiophene-2-boronic
acid for researchers and professionals in drug discovery. The provided protocols and data
serve as a starting point for the synthesis and evaluation of novel thiophene-based compounds
with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-
Methylthiophene-2-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065238#commercial-suppliers-of-3-methylthiophene-
2-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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